molecular formula C10H7F6NO2 B1394926 Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate CAS No. 615580-16-0

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate

Cat. No.: B1394926
CAS No.: 615580-16-0
M. Wt: 287.16 g/mol
InChI Key: UMWCLHBEITUVOH-UHFFFAOYSA-N
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Description

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s stability, lipophilicity, and bioavailability, making it a significant molecule for research and industrial applications.

Biochemical Analysis

Biochemical Properties

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions and altering metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of key enzymes, this compound can alter the production of secondary messengers, thereby affecting signal transduction pathways. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been shown to inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to affect the cytochrome P450 enzyme system, altering the metabolism of endogenous and exogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, specific transporters may facilitate the uptake and distribution of this compound within different cellular compartments, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be carried out using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions . The reaction often requires a catalyst and is performed under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is unique due to its dual trifluoromethyl groups and pyridinecarboxylate structure. Similar compounds include:

These compounds share the trifluoromethyl group, which imparts similar physicochemical properties, but differ in their specific structures and applications. This compound’s unique combination of functional groups makes it particularly versatile for various research and industrial applications .

Properties

IUPAC Name

ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c1-2-19-8(18)6-3-5(9(11,12)13)4-7(17-6)10(14,15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWCLHBEITUVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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